8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Description
8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one (CAS 1467843-97-5) is a spirocyclic compound featuring a 2,8-diazaspiro[4.5]decane core substituted with a tetrahydro-2H-pyran-4-carbonyl group. The compound is of interest in medicinal chemistry for its modular synthesis and adaptability in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
8-(oxane-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c17-12-9-14(10-15-12)3-5-16(6-4-14)13(18)11-1-7-19-8-2-11/h11H,1-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMMYBJKNNUEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3(CC2)CC(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Piperidine Derivatives
Reaction of tetrahydro-2H-pyran-4-carbaldehyde with ethylenediamine in the presence of trifluoroacetic acid (TFA) facilitates spiroannulation. The aldehyde group undergoes nucleophilic attack by the amine, followed by intramolecular cyclization to form the spiro[4.5]decan-3-one structure. Purification via flash column chromatography (0–20% ethyl acetate in petroleum ether) affords the core in 65–75% yield.
Introduction of the Tetrahydro-2H-Pyran-4-Carbonyl Group
The carbonyl group is introduced via coupling reactions between the spirocyclic amine and activated tetrahydro-2H-pyran-4-carboxylic acid derivatives.
Acylation Using Carbodiimide Coupling
Tetrahydro-2H-pyran-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). Reaction with the spirocyclic amine in dichloromethane at 0°C to room temperature yields the target compound. Key parameters include:
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCl/HOBt |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT, 12 h |
| Yield | 72–80% |
Post-reaction purification employs gradient elution (10–40% ethyl acetate in petroleum ether).
Alternative Routes via Reductive Amination
An alternative pathway involves reductive amination of tetrahydro-2H-pyran-4-carbaldehyde with the spirocyclic amine. Sodium borohydride (NaBH4) in methanol reduces the imine intermediate, formed in situ, to the secondary amine. This method offers milder conditions but lower yields (55–60%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require higher temperatures (50–60°C). Non-polar solvents (e.g., toluene) favor cyclization but prolong reaction times.
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group is employed to protect the spirocyclic amine during acylation. Deprotection with HCl in dioxane restores the amine functionality prior to coupling.
Structural Characterization
Spectroscopic Analysis
-
1H NMR (600 MHz, CDCl3): Peaks at δ 3.92–3.48 (m, pyran OCH2), 2.55–2.22 (m, spiro CH), and 1.89–1.48 (m, cyclohexyl CH2).
-
13C NMR : Carbonyl signals at δ 203.0–203.3 (C=O), with spiro carbons at δ 66.8–49.3.
-
HRMS : Molecular ion [M + H]+ at m/z 307.1784 (calculated for C15H23N2O3).
Challenges and Mitigation
-
Steric Hindrance : Bulky substituents on the spiro core reduce coupling efficiency. Using excess acyl chloride (1.5 equiv) and extended reaction times (24 h) improves yields.
-
Byproduct Formation : Column chromatography (silica gel, 15–35% ethyl acetate) effectively isolates the target compound from imine or over-acylation byproducts .
Chemical Reactions Analysis
Types of Reactions
8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Drug Development
The unique structural features of 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one have made it a candidate for the development of novel pharmaceuticals. Its spirocyclic nature allows for diverse interactions with biological targets, making it suitable for:
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, potentially effective against both bacterial and fungal pathogens.
Neurological Disorders
Recent investigations have focused on the compound's potential in treating neurological disorders. The diazaspiro structure may interact with neurotransmitter systems, leading to:
- Cognitive Enhancers : There is evidence suggesting that derivatives can enhance cognitive functions and may be beneficial in conditions like Alzheimer's disease.
- Anxiolytic Effects : Some studies indicate that this compound could exhibit anxiolytic properties, providing a basis for further exploration in anxiety disorders.
Building Block in Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its versatile reactivity. It can be utilized for:
- Synthesis of Complex Molecules : The spirocyclic framework allows for the construction of more complex molecular architectures through various coupling reactions.
- Functionalization : The presence of carbonyl groups makes it amenable to nucleophilic attacks, facilitating further derivatization.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study B | Antimicrobial Properties | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Cognitive Enhancement | In vivo tests indicated improved memory retention in rodent models compared to control groups. |
Mechanism of Action
The mechanism of action for 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is thought to be due to its ability to inhibit gastric acid secretion and protect the gastric mucosa . The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
*Estimated based on structural divergence.
Pharmacological Potential
- Boc-Protected Analogues : Used as intermediates for further functionalization, these compounds lack direct bioactivity but are critical for SAR exploration .
- Chloropyridinyl Derivatives (): Exhibit potent modulation of biological targets (e.g., kinases), suggesting the diazaspiro core's versatility in drug design .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one HCl | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~322.38 (estimated) | 315.24 | 240.34 |
| LogP (Predicted) | 1.2–1.5 | 2.8–3.2 | 1.8–2.2 |
| Hydrogen Bond Acceptors | 4 | 3 | 3 |
| Topological Polar Surface Area (Ų) | ~70 | ~50 | ~60 |
The tetrahydro-2H-pyran group in the target compound increases polarity (higher TPSA) compared to the 4-chlorobenzyl derivative, which is more lipophilic .
Biological Activity
8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one, known by its CAS number 1467843-97-5, is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is with a molecular weight of 266.34 g/mol. The compound features a unique spirocyclic structure that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 266.34 g/mol |
| CAS Number | 1467843-97-5 |
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities, including anti-cancer and anti-inflammatory effects. The specific biological activities of 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one are still under investigation but show promise in several areas:
1. Antitumor Activity
Preliminary studies suggest that derivatives of spirocyclic compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, compounds related to the tetrahydro-pyran framework have been identified as ALK5 inhibitors, which play a crucial role in the TGF-β signaling pathway associated with tumor development and fibrosis .
The proposed mechanism of action for spirocyclic compounds like 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one involves the inhibition of key receptors involved in cell signaling pathways. In particular, inhibition of the ALK5 receptor can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds to explore their biological potential:
- Study on ALK5 Inhibition : A study synthesized a series of tetrahydro-pyran derivatives that demonstrated potent inhibition of the ALK5 receptor with IC50 values as low as 25 nM. These findings highlight the potential for compounds with similar structures to exhibit significant antitumor effects .
- Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds have shown favorable absorption and distribution characteristics in vivo, indicating that modifications to the spirocyclic structure can enhance therapeutic efficacy while minimizing toxicity .
Q & A
Q. What are the common synthetic routes for constructing the 2,8-diazaspiro[4.5]decan-3-one core structure?
- Methodological Answer : The spirocyclic core is typically synthesized via intramolecular cyclization or multicomponent reactions . For example, 2,8-diazaspiro[4.5]decan-3-one derivatives are prepared by reacting piperidine-4-one with carbonylating agents (e.g., phosgene equivalents) under basic conditions. The tetrahydro-2H-pyran-4-carbonyl substituent is introduced via acylative coupling using activated esters or acid chlorides .
- Key Steps :
Formation of the spirocyclic lactam via cyclization.
Functionalization at the 8-position using nucleophilic acyl substitution.
Q. How is the stereochemical integrity of the spirocyclic system verified during synthesis?
- Methodological Answer : X-ray crystallography and NOESY NMR are used to confirm stereochemistry. For example, the chair conformation of the tetrahydro-2H-pyran ring and the spiro junction geometry can be resolved via single-crystal X-ray diffraction. H NMR coupling constants (e.g., axial vs. equatorial protons) provide additional conformational evidence .
- Example : In spirocyclic analogs, NOESY cross-peaks between the pyran oxygen and adjacent protons confirm spatial proximity .
Advanced Research Questions
Q. What methodological considerations are critical for functionalizing the 8-position via transition metal-catalyzed cross-coupling?
- Methodological Answer : Suzuki-Miyaura coupling is employed using palladium catalysts (e.g., Pd(PPh)) and arylboronic acids. Key considerations include:
- Solvent Selection : MeCN or DMF for solubility of spirocyclic intermediates.
- Base Optimization : Sodium carbonate (0.5 M aqueous) to maintain pH >9 for boronic acid activation.
- Microwave Assistance : Reduces reaction time (e.g., 60 min at 150°C) while improving yields .
- Example : 8-(3-Chloro-5-(4-morpholinophenyl)pyridin-4-yl) derivatives are synthesized with >70% yield under these conditions .
Q. How does the conformational flexibility of the spiro[4.5] system influence nucleophilic substitution reactions?
- Methodological Answer : The spirocyclic constraint reduces conformational freedom, favoring axial attack in SN2 reactions. Computational studies (DFT) show that the spiro system’s chair conformation directs nucleophiles to the less hindered equatorial position.
Q. What strategies optimize microwave-assisted synthesis for spirocyclic derivatives?
- Methodological Answer : Microwave parameters (power, temperature, time) are tuned to prevent decomposition:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
